

An In-depth Technical Guide to Benzylidimethylstearylammmonium Chloride

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Compound of Interest

Compound Name: *Benzylidimethylstearylammmonium chloride*

Cat. No.: *B030447*

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Introduction

Benzylidimethylstearylammmonium chloride, a quaternary ammonium compound, is a cationic surfactant with a wide range of applications in industrial, cosmetic, and pharmaceutical fields. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head and a long hydrophobic stearyl tail, allows it to effectively reduce surface tension and exhibit potent antimicrobial properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and mechanism of action, with a focus on experimental protocols and data presentation for research and development applications.

Molecular Structure and Identification

Benzylidimethylstearylammmonium chloride is characterized by a central nitrogen atom covalently bonded to two methyl groups, a benzyl group, and a long-chain stearyl (octadecyl) group. The positive charge on the nitrogen atom is balanced by a chloride anion.

Table 1: Chemical Identification of **Benzylidimethylstearylammmonium Chloride**

Identifier	Value
IUPAC Name	benzyl-dimethyl-octadecylazanium chloride[1]
Chemical Formula	C ₂₇ H ₅₀ CIN[1]
Molecular Weight	424.15 g/mol [1]
CAS Number	122-19-0[1]
Synonyms	Stearalkonium chloride, Stearyltrimethylbenzylammonium chloride, Octadecyltrimethylbenzylammonium chloride[1]

Physicochemical Properties

The physical and chemical properties of **Benzyltrimethylstearylammomium chloride** are crucial for its formulation and application in various products.

Table 2: Physicochemical Properties of **Benzyltrimethylstearylammomium Chloride**

Property	Value	Reference
Appearance	White to off-white crystalline powder or light yellow sticky paste	[1][2]
Melting Point	54-56 °C	[2]
Solubility	Soluble in water, chloroform, benzene, acetone, and xylene	[2][3]
Water Solubility	4000 g/L (20 °C)	[2]
logP (Octanol-Water Partition Coefficient)	3.23	[1]

Experimental Protocols

Synthesis of Benzyltrimethylstearylammomium Chloride

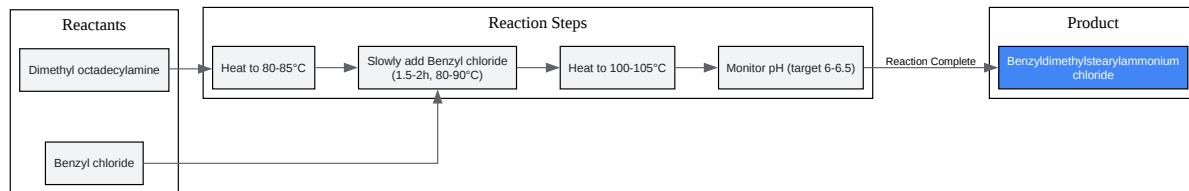
Objective: To synthesize **Benzylidimethylstearylammomium chloride** via the quaternization of dimethyl octadecylamine with benzyl chloride.

Materials:

- Dimethyl octadecylamine
- Benzyl chloride
- Reaction kettle with stirrer and heating capabilities

Procedure:[2]

- Charge 450 kg of dimethyl octadecylamine into the reaction kettle.
- Heat the reactant to 80-85 °C with stirring.
- Slowly add 180 kg of benzyl chloride to the reaction mixture over a period of 1.5-2 hours, maintaining the temperature at 80-90 °C.
- After the addition is complete, increase the temperature to 100-105 °C.
- Maintain the reaction at this temperature for several hours, periodically taking samples to measure the pH of a 1% aqueous solution.
- The reaction is considered complete when the pH of the 1% aqueous solution reaches 6-6.5.
- Cool the reaction mixture to 60 °C and discharge the product.



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Caption: Workflow for the synthesis of **Benzylidimethylstearylammomium chloride**.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of **Benzylidimethylstearylammomium chloride** that inhibits the visible growth of a target microorganism.

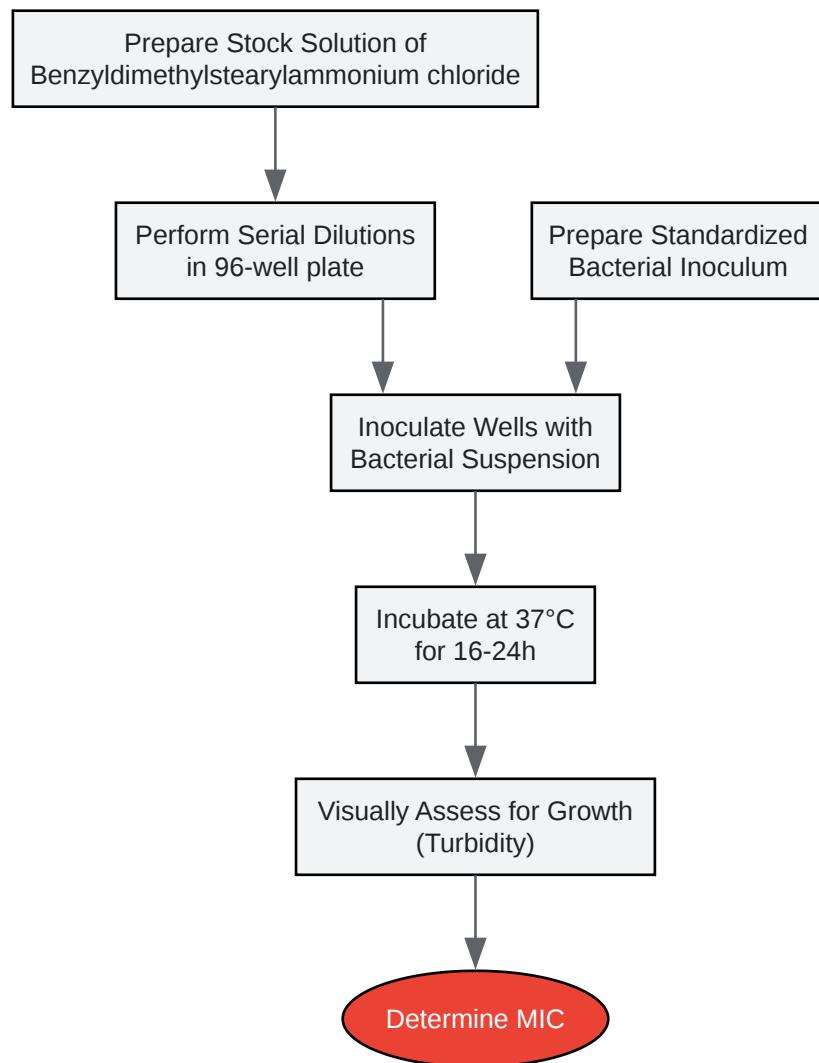
Materials:

- **Benzylidimethylstearylammomium chloride**
- Sterile broth medium (e.g., Mueller-Hinton Broth)
- Standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Sterile 96-well microtiter plates
- Incubator

Procedure (Broth Microdilution Method):[4][5][6]

- Prepare a stock solution of **Benzylidimethylstearylammomium chloride** in a suitable solvent.

- Perform serial two-fold dilutions of the stock solution in the sterile broth medium in the wells of a 96-well microtiter plate.
- Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
- Inoculate each well containing the diluted compound with the bacterial suspension.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plate at 35-37 °C for 16-24 hours.
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.



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Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular production of reactive oxygen species in cells treated with **Benzylidimethylstearylammmonium chloride**.

Materials:

- Cell line of interest
- **Benzylidimethylstearylammmonium chloride**

- 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
- Phosphate-buffered saline (PBS)
- Fluorescence microplate reader or flow cytometer

Procedure:[2][7][8][9][10]

- Seed cells in a suitable culture plate and allow them to adhere.
- Treat the cells with various concentrations of **Benzylidimethylstearylammomium chloride** for a specified duration.
- Wash the cells with PBS.
- Load the cells with DCFH-DA solution and incubate in the dark at 37 °C for 30-60 minutes.
- Wash the cells with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
- The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Caspase-3 Activation Assay

Objective: To determine the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with **Benzylidimethylstearylammomium chloride**.

Materials:

- Cell line of interest
- **Benzylidimethylstearylammomium chloride**
- Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AFC)
- Microplate reader

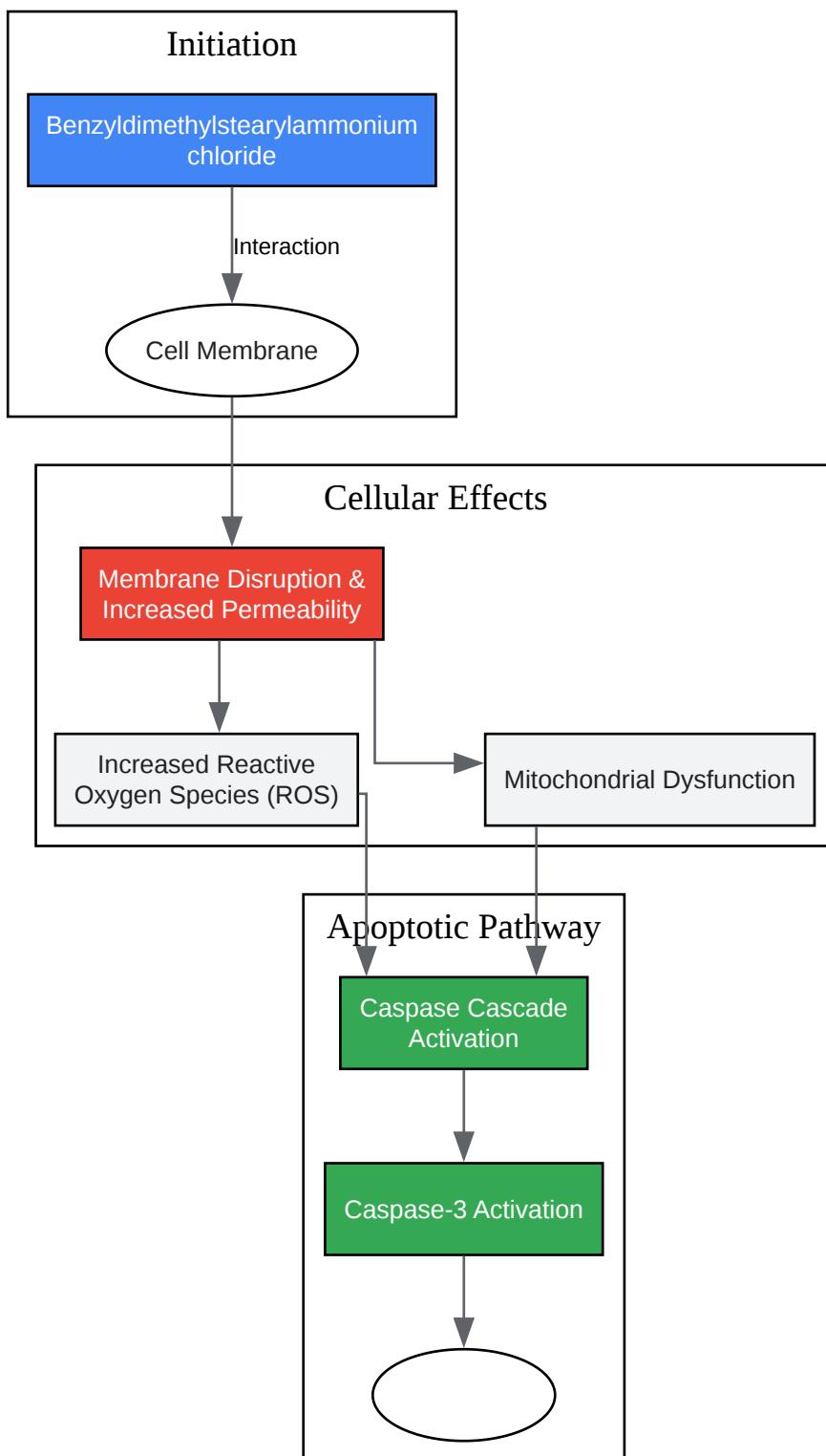
Procedure:[11][12][13][14][15][16]

- Seed and treat cells with **Benzylidimethylstearylammomium chloride** as described for the ROS assay.
- Lyse the cells using the provided lysis buffer.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate.
- Incubate the plate at 37 °C for 1-2 hours.
- Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
- An increase in the signal indicates an increase in caspase-3 activity.

Mechanism of Action

Benzylidimethylstearylammomium chloride, like other quaternary ammonium compounds, primarily exerts its antimicrobial effect through the disruption of microbial cell membranes.[6] [14] The positively charged headgroup interacts with the negatively charged components of the cell membrane, leading to its disorganization and increased permeability. This disruption of the membrane integrity results in the leakage of essential intracellular components, ultimately leading to cell death.

In eukaryotic cells, at lower concentrations, this membrane disruption can trigger a programmed cell death pathway known as apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the caspase cascade, with caspase-3 being a key executioner. At higher concentrations, the extensive membrane damage can lead to rapid cell lysis and necrosis.

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